[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
Overview
Description
4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone: is a complex organic compound with the molecular formula C25H28N2O3 . This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted benzyl group attached to a piperazine ring, which is further connected to a naphthyl methanone moiety .
Preparation Methods
The synthesis of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The benzyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxidation of the methoxy and ethoxy groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can introduce various functional groups into the benzyl or naphthyl rings.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology and Medicine:
Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(3-Ethoxy-4-methoxybenzyl)-1-piperazinylmethanone: This compound has a similar structure but includes a nitrophenyl group instead of a naphthyl group.
4-(3-Methoxybenzyl)-1-piperazinylmethanone: This compound lacks the ethoxy group, making it slightly less complex.
Uniqueness:
Properties
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-3-30-24-17-19(11-12-23(24)29-2)18-26-13-15-27(16-14-26)25(28)22-10-6-8-20-7-4-5-9-21(20)22/h4-12,17H,3,13-16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKRVCCCBGZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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